2-(3-Methoxyphenyl)-2H-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide, also known as AL6528, is a sulfonamide compound with significant pharmacological potential. Its molecular formula is and it has a molecular weight of 372.4 g/mol. This compound is classified under thienothiazines, which are known for their diverse biological activities, particularly as inhibitors of carbonic anhydrases. The compound's structure includes a thieno-thiazine core with a methoxyphenyl substituent, which contributes to its unique properties and reactivity.
The synthesis of 2-(3-Methoxyphenyl)-2H-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide involves several key steps:
The molecular structure of 2-(3-Methoxyphenyl)-2H-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide can be described as follows:
COC1=CC=CC(=C1)N2C=CC3=C(S2(=O)=O)SC(=C3)S(=O)(=O)NThis structure allows for various interactions with biological targets, particularly in enzyme inhibition contexts .
The chemical reactions involving 2-(3-Methoxyphenyl)-2H-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide include:
Reagents commonly used in these reactions include:
The reaction conditions (temperature, pH, solvent choice) are critical for achieving the desired products efficiently .
The primary mechanism of action for 2-(3-Methoxyphenyl)-2H-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide involves its role as an inhibitor of carbonic anhydrase enzymes. The sulfonamide group coordinates with the active site zinc ion of the enzyme:
This mechanism is crucial for therapeutic applications in managing conditions related to elevated intraocular pressure and other carbonic anhydrase-related disorders .
The physical and chemical properties of 2-(3-Methoxyphenyl)-2H-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
These properties influence its behavior in biological systems and its potential applications in pharmaceuticals .
The scientific applications of 2-(3-Methoxyphenyl)-2H-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide include:
CAS No.: 146897-68-9
CAS No.: 19746-33-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4